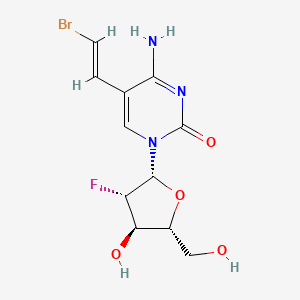

5(E)-(2-Bromovinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5(E)-(2-Bromvinyl)-1-(2-Desoxy-2-fluor-beta-D-arabinofuranosyl)cytosin ist ein synthetisches Nukleosidanalogon. Diese Verbindung ähnelt strukturell natürlichen Nukleosiden, enthält jedoch Modifikationen, die ihre Stabilität und biologische Aktivität verbessern. Es wird hauptsächlich in der antiviralen Forschung eingesetzt und hat gezeigt, dass es das Potenzial hat, die Replikation bestimmter Viren zu hemmen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5(E)-(2-Bromvinyl)-1-(2-Desoxy-2-fluor-beta-D-arabinofuranosyl)cytosin umfasst mehrere Schritte:

Ausgangsmaterial: Die Synthese beginnt mit der Herstellung von 2-Desoxy-2-fluor-beta-D-arabinofuranosylcytosin.

Bromierung: Die Einführung der Bromvinylgruppe erfolgt durch eine Bromierungsreaktion. Dieser Schritt beinhaltet typischerweise die Verwendung von Brom oder eines bromhaltigen Reagenzes unter kontrollierten Bedingungen.

Kupplungsreaktion: Das bromierte Zwischenprodukt wird dann mit dem 2-Desoxy-2-fluor-beta-D-arabinofuranosylcytosin gekoppelt, um die endgültige Verbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von automatisierten Reaktoren, die präzise Kontrolle der Reaktionsbedingungen und die Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5(E)-(2-Bromvinyl)-1-(2-Desoxy-2-fluor-beta-D-arabinofuranosyl)cytosin unterliegt verschiedenen Arten von chemischen Reaktionen:

Substitutionsreaktionen: Die Bromvinylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen unterliegen, obwohl diese weniger häufig sind.

Hydrolyse: Die glycosidische Bindung im Nukleosid kann unter sauren oder basischen Bedingungen hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Häufige Reagenzien sind Nucleophile wie Amine oder Thiole. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.

Hydrolyse: Saure oder basische Bedingungen unter Verwendung von Salzsäure oder Natriumhydroxid.

Hauptprodukte

Substitutionsprodukte: Abhängig vom verwendeten Nucleophil können verschiedene substituierte Derivate der Verbindung gebildet werden.

Oxidations- und Reduktionsprodukte: Diese Reaktionen können zur Bildung oxidierter oder reduzierter Formen der Verbindung führen.

Hydrolyseprodukte: Hydrolyse führt zur Spaltung der glycosidischen Bindung und liefert die freie Base und die Zuckerkomponenten.

Wissenschaftliche Forschungsanwendungen

5(E)-(2-Bromvinyl)-1-(2-Desoxy-2-fluor-beta-D-arabinofuranosyl)cytosin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Antivirale Forschung: Die Verbindung hat sich als wirksam bei der Hemmung der Replikation bestimmter Viren erwiesen, was sie zu einem wertvollen Werkzeug in der Entwicklung antiviraler Medikamente macht.

Biochemische Studien: Es wird in Studien verwendet, die sich mit dem Nukleosidstoffwechsel und den Mechanismen von Nukleosidanaloga befassen.

Krebsforschung: Die Fähigkeit der Verbindung, die DNA-Synthese zu stören, macht sie zu einem potenziellen Kandidaten für die Krebstherapieforschung.

Molekulare Biologie: Es wird in molekularbiologischen Experimenten verwendet, um die Auswirkungen von Nukleosidanaloga auf die DNA- und RNA-Synthese zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von 5(E)-(2-Bromvinyl)-1-(2-Desoxy-2-fluor-beta-D-arabinofuranosyl)cytosin beinhaltet seine Einarbeitung in die virale DNA während der Replikation. Diese Einarbeitung führt zu einer Kettenabbruchreaktion, die die virale Replikation effektiv hemmt. Die Verbindung zielt auf die virale DNA-Polymerase ab, ein Enzym, das für die virale DNA-Synthese entscheidend ist. Durch die Hemmung dieses Enzyms verhindert die Verbindung, dass sich das Virus repliziert und verbreitet.

Wirkmechanismus

The mechanism of action of 5(E)-(2-Bromovinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine involves its incorporation into viral DNA during replication. This incorporation leads to chain termination, effectively inhibiting viral replication. The compound targets viral DNA polymerase, an enzyme crucial for viral DNA synthesis. By inhibiting this enzyme, the compound prevents the virus from replicating and spreading.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

9-(2-Desoxy-2-fluor-beta-D-arabinofuranosyl)adenin: Ein weiteres Nukleosidanalogon mit antiviralen Eigenschaften.

9-(2-Desoxy-2-fluor-beta-D-arabinofuranosyl)-6-thioguanin: Wird in der Krebsforschung wegen seiner Fähigkeit verwendet, die DNA-Synthese zu stören.

9-(2-Desoxy-2-fluor-beta-D-arabinofuranosyl)-2,6-diaminopurin: Wird in biochemischen Studien verwendet, die sich mit dem Nukleosidstoffwechsel befassen.

Einzigartigkeit

5(E)-(2-Bromvinyl)-1-(2-Desoxy-2-fluor-beta-D-arabinofuranosyl)cytosin ist aufgrund seiner spezifischen Modifikationen einzigartig, die seine Stabilität und biologische Aktivität verbessern. Das Vorhandensein der Bromvinylgruppe und des Fluoratoms im Zuckeranteil tragen zu seiner starken antiviralen Aktivität und Resistenz gegen enzymatischen Abbau bei.

Eigenschaften

CAS-Nummer |

95740-14-0 |

|---|---|

Molekularformel |

C11H13BrFN3O4 |

Molekulargewicht |

350.14 g/mol |

IUPAC-Name |

4-amino-5-[(E)-2-bromoethenyl]-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C11H13BrFN3O4/c12-2-1-5-3-16(11(19)15-9(5)14)10-7(13)8(18)6(4-17)20-10/h1-3,6-8,10,17-18H,4H2,(H2,14,15,19)/b2-1+/t6-,7+,8-,10-/m1/s1 |

InChI-Schlüssel |

XTLZAFARYBKQJW-TUSGKMHUSA-N |

Isomerische SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)N)/C=C/Br |

Kanonische SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)C=CBr |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.